molecular formula C5H6NO2- B1249155 1-Pyrroline-2-carboxylate

1-Pyrroline-2-carboxylate

Número de catálogo: B1249155
Peso molecular: 112.11 g/mol
Clave InChI: RHTAIKJZSXNELN-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-pyrroline-2-carboxylate is the anion resulting from the removal of a proton from the carboxylic acid group of 1-pyrroline-2-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-pyrroline-2-carboxylic acid and a 1-pyrroline-2-carboxylic acid zwitterion.

Aplicaciones Científicas De Investigación

Biochemical Significance

1-Pyrroline-2-carboxylate plays a crucial role in the metabolism of proline, an amino acid vital for protein synthesis and cellular functions. It is synthesized from D-proline via the enzyme D-amino-acid oxidase, which catalyzes the oxidation process leading to the formation of this compound. The presence of this compound is essential for maintaining proline homeostasis in organisms, as it participates in the proline biosynthetic pathway .

Metabolic Disorders

This compound is notably involved in hyperprolinemia type II, a genetic disorder characterized by elevated levels of proline in the blood due to deficiencies in enzymes that metabolize proline. The accumulation of this compound can lead to various physiological disturbances, highlighting its importance in metabolic studies and potential therapeutic targets for managing hyperprolinemia .

Enzymatic Reactions

Recent studies have highlighted the use of this compound in enzymatic reactions, particularly involving reductases. For instance, Δ1-piperidine-2-carboxylate/Δthis compound reductase from Pseudomonas syringae has been shown to facilitate the synthesis of chiral compounds through biocatalytic processes. This enzyme has demonstrated promiscuous ketoreductase activity, enabling the production of important pharmaceutical intermediates such as 2-hydroxy-4-arylbut-3-enoic acid derivatives .

Case Study: Cancer Research

A significant body of research has focused on the role of pyrroline compounds in cancer metabolism. Specifically, studies have indicated that pyrroline-5-carboxylate reductase (PYCR), which relates closely to this compound, is overexpressed in various cancers. Inhibiting this enzyme has been suggested as a potential therapeutic strategy for limiting tumor growth .

Study Findings Implications
Study on PYCR expression in tumorsHigh expression levels across multiple cancer typesPotential target for cancer therapies
Analysis of metabolic pathwaysLinks between proline metabolism and tumorigenesisUnderstanding metabolic adaptations in cancer cells

Agricultural Applications

Recent agricultural research has explored the effects of biochar on the regulation of this compound levels in crops. A study indicated that biochar application improved grain yield and quality by enhancing proline metabolism through increased activities of enzymes like proline dehydrogenase and 1-pyrroline-5-carboxylic acid synthase .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying 1-pyrroline-2-carboxylate in enzymatic assays?

  • Methodological Answer : UV-Vis spectrophotometry at 340 nm is widely used to monitor NADPH oxidation, as this compound reductase activity correlates with NADPH depletion (absorbance decrease). For quantification, pair this with HPLC using reverse-phase C18 columns and mobile phases like 0.1% TFA in water/acetonitrile, calibrated against synthetic standards . NMR (¹H and ¹³C) is essential for structural confirmation, particularly for distinguishing stereoisomers .

Q. How is this compound biosynthesized in microbial systems, and what genetic/enzymatic tools validate its pathways?

  • Methodological Answer : The enzyme L-proline dehydrogenase (ProDH) catalyzes the oxidation of L-proline to this compound, coupled with NAD(P)+ reduction. Gene knockout studies (e.g., proB or proA deletions) and heterologous expression in Pseudomonas spp. can validate pathways. Use LC-MS to track intermediate accumulation and RT-qPCR to measure pathway gene expression .

Q. What are the standard protocols for synthesizing this compound derivatives for biocatalytic studies?

  • Methodological Answer : Enzymatic cascades combining aldolases (e.g., HBPAPputida) and reductases (e.g., DpkAPsyrin) enable stereoselective synthesis. For example, pyruvate and aryl aldehydes undergo aldol condensation followed by NADPH-dependent reduction. Optimize reaction conditions (20% v/v DMF, 25°C, 1000 rpm) and validate yields via HPLC (57–85% isolated yields) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound-derived products across studies?

  • Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., Pseudomonas syringae vs. Sinorhizobium meliloti HypS) or cofactor regeneration systems. Conduct side-by-side assays using identical substrates (e.g., 2-fluorophenyl derivatives) and analytical methods (Chiralcel OD-H columns). Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configurations .

Q. What strategies optimize the enzymatic cascade efficiency of Δthis compound reductase (DpkAPsyrin) for industrial-scale chiral synthesis?

  • Methodological Answer : Immobilize DpkAPsyrin on silica-based supports to enhance stability (>10 reuses with <5% activity loss). Use fed-batch reactors with continuous NADPH regeneration (e.g., glucose dehydrogenase/glucose system). Monitor reaction kinetics via in situ FTIR to adjust substrate feeding rates and avoid inhibition .

Q. How do computational models predict substrate specificity of this compound reductase isoforms, and how can this guide mutagenesis?

  • Methodological Answer : Molecular docking (Schrödinger Suite) and MD simulations (AMBER) identify key active-site residues (e.g., Lys156, Asp189 in DpkAPsyrin). Site-saturation mutagenesis at these positions, followed by high-throughput screening (96-well plates with UV/Vis readouts), can expand substrate range to bulky aryl groups (e.g., 2-nitrobenzaldehyde derivatives) .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing kinetic data from this compound-dependent reactions?

  • Methodological Answer : Fit initial velocity data to the Michaelis-Menten model using nonlinear regression (GraphPad Prism). For substrate inhibition, use the v = V_max[S] / (K_m + [S] + [S]²/K_i) equation. Report 95% confidence intervals for K_m and k_cat values. Include raw datasets in supplementary materials for reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis yields?

  • Methodological Answer : Standardize precursor purity (≥98% by HPLC) and enzyme activity (U/mg protein via Bradford assay). Implement design-of-experiments (DoE) to identify critical factors (e.g., pH, temperature). Use ANOVA to assess significance (p < 0.05) and optimize conditions via response surface methodology (RSM) .

Q. Literature and Ethical Considerations

Q. What databases and repositories are authoritative for this compound-related enzyme sequences and kinetic parameters?

  • Methodological Answer : Consult BRENDA (www.brenda-enzymes.org ) for kinetic data and KEGG (www.kegg.jp ) for pathway maps (e.g., KO entry K19743). Deposit novel sequences in GenBank and raw NMR/kinetic data in Zenodo or Figshare .

Q. How can researchers ensure ethical reporting of contradictory findings in this compound studies?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose conflicts of interest (e.g., enzyme vendor partnerships) and use COPE guidelines for data transparency. Publish negative results in repositories like bioRxiv to avoid publication bias .

Propiedades

Fórmula molecular

C5H6NO2-

Peso molecular

112.11 g/mol

Nombre IUPAC

3,4-dihydro-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)/p-1

Clave InChI

RHTAIKJZSXNELN-UHFFFAOYSA-M

SMILES canónico

C1CC(=NC1)C(=O)[O-]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 53902930
1-Pyrroline-2-carboxylate
CID 53902930
1-Pyrroline-2-carboxylate
CID 53902930
1-Pyrroline-2-carboxylate
CID 53902930
1-Pyrroline-2-carboxylate
CID 53902930
1-Pyrroline-2-carboxylate
CID 53902930
1-Pyrroline-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.